1,2-Difluoro-3-difluoromethoxy-6-(fluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Difluoro-3-difluoromethoxy-6-(fluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C8H5F5O. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties and reactivity. Fluorinated compounds are often of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their enhanced stability and bioactivity .
Vorbereitungsmethoden
The synthesis of 1,2-Difluoro-3-difluoromethoxy-6-(fluoromethyl)benzene typically involves difluoromethylation reactions. These reactions can be carried out using various reagents and catalysts. One common method involves the use of difluorocarbene precursors, which react with aromatic substrates under specific conditions to introduce the difluoromethoxy group . Industrial production methods may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to achieve high yields and selectivity .
Analyse Chemischer Reaktionen
1,2-Difluoro-3-difluoromethoxy-6-(fluoromethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions. Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives. Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are often used.
Coupling Reactions: The aromatic ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Major products formed from these reactions include substituted benzene derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
1,2-Difluoro-3-difluoromethoxy-6-(fluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to introduce fluorinated groups into target molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its role in the design of pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of advanced materials with unique properties, such as increased resistance to degradation and enhanced performance
Wirkmechanismus
The mechanism by which 1,2-Difluoro-3-difluoromethoxy-6-(fluoromethyl)benzene exerts its effects is primarily through its interaction with molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with proteins and enzymes, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial outcomes .
Vergleich Mit ähnlichen Verbindungen
1,2-Difluoro-3-difluoromethoxy-6-(fluoromethyl)benzene can be compared with other fluorinated aromatic compounds, such as:
- 1,2-Difluoro-4-(trifluoromethoxy)benzene
- 3-(Difluoromethoxy)aniline
- 2,3-Difluoro-4-(fluoromethyl)anisole
These compounds share similar structural features but differ in the position and number of fluorine atoms, which can significantly influence their chemical properties and reactivity. The unique arrangement of fluorine atoms in this compound imparts distinct characteristics, making it valuable for specific applications .
Eigenschaften
Molekularformel |
C8H5F5O |
---|---|
Molekulargewicht |
212.12 g/mol |
IUPAC-Name |
1-(difluoromethoxy)-2,3-difluoro-4-(fluoromethyl)benzene |
InChI |
InChI=1S/C8H5F5O/c9-3-4-1-2-5(14-8(12)13)7(11)6(4)10/h1-2,8H,3H2 |
InChI-Schlüssel |
NGEBHDOBNFLVSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1CF)F)F)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.